3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17F3N4O4 and its molecular weight is 494.43. The purity is usually 95%.
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Scientific Research Applications
Bioactive Compound Synthesis and Characterization
Research into the synthesis and characterization of novel bioactive compounds bearing the 1,2,4-oxadiazole ring has shown promise for antitumor activity. Maftei et al. (2013) synthesized natural product analogs featuring the 1,2,4-oxadiazole moiety, which exhibited potent antitumor activity toward a panel of cell lines in vitro, demonstrating the therapeutic potential of such structures (Maftei et al., 2013).
Herbicide Discovery
In the search for novel herbicides, Wang et al. (2014) explored triketone-containing quinazoline-2,4-dione derivatives as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds demonstrated broad-spectrum weed control and excellent crop selectivity, highlighting the application of quinazoline-2,4-dione structures in agricultural sciences (Wang et al., 2014).
Pharmaceutical Intermediates
The quinazoline-2,4(1H,3H)-dione framework serves as a key building block in pharmaceuticals. Vessally et al. (2017) reviewed the chemical fixation of CO2 to 2-aminobenzonitriles as a route to synthesize quinazoline-2,4(1H,3H)-diones. This method represents a green chemistry approach to creating important intermediates for drugs, showcasing the compound's role in sustainable pharmaceutical manufacturing (Vessally et al., 2017).
Properties
CAS No. |
1207006-33-4 |
---|---|
Molecular Formula |
C25H17F3N4O4 |
Molecular Weight |
494.43 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H17F3N4O4/c1-35-18-9-2-14(3-10-18)13-32-23(33)19-11-6-16(12-20(19)29-24(32)34)22-30-21(31-36-22)15-4-7-17(8-5-15)25(26,27)28/h2-12H,13H2,1H3,(H,29,34) |
InChI Key |
GTEGSNUUTZYPCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |
solubility |
not available |
Origin of Product |
United States |
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